3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The compound 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The IUPAC name for this compound is 4-methoxy-3,5-di(propan-2-yl)aniline hydrochloride, which precisely describes the substitution pattern on the benzene ring. This nomenclature system identifies the amino group as the principal functional group, with the phenyl ring serving as the parent structure.
The Chemical Abstracts Service has assigned the registry number 473702-82-8 to the hydrochloride salt form, while the parent amine compound bears the CAS number 3883-87-2. The molecular formula C₁₃H₂₂ClNO represents the protonated amine complexed with a chloride ion, distinguishing it from the neutral base form with formula C₁₃H₂₁NO. This salt formation significantly affects the compound's solubility properties and crystalline behavior compared to the free base.
The compound can be systematically identified through multiple chemical identifiers including the InChI key TUEWZSMWSCQBMU-UHFFFAOYSA-N and the canonical SMILES notation CC(C)C1=CC(=CC(=C1OC)C(C)C)N.Cl. These standardized representations provide unambiguous identification for database searches and computational applications. The European Community number and other regulatory identifiers further facilitate international chemical commerce and regulatory compliance.
Table 1: Systematic Identification Parameters
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is dominated by the steric interactions between the bulky isopropyl substituents and the electronic effects of the methoxy group. The benzene ring maintains its planar aromatic character, but the substituents adopt specific orientations to minimize steric strain. The two isopropyl groups at the 3 and 5 positions create significant steric bulk that influences the overall molecular conformation and limits rotational freedom around the carbon-carbon bonds connecting these groups to the aromatic ring.
The methoxy group at the 4-position exhibits coplanarity with the benzene ring due to resonance stabilization, contributing to the electron-donating character of this substituent. This electronic effect significantly influences the basicity of the amino group, making it more nucleophilic compared to unsubstituted aniline derivatives. The amino group geometry transitions from trigonal planar in the free base to tetrahedral upon protonation in the hydrochloride salt form, fundamentally altering the molecular electrostatic potential distribution.
Conformational analysis reveals that the isopropyl groups can adopt different rotational conformations, with the most stable configuration minimizing gauche interactions between adjacent methyl groups. Quantum mechanical calculations suggest that the preferred conformation places the isopropyl methyl groups in staggered arrangements relative to the aromatic ring, reducing unfavorable van der Waals contacts. The methoxy group oxygen atom lies essentially in the plane of the benzene ring, with minimal deviation from planarity due to resonance stabilization.
The protonation state significantly affects the molecular geometry, particularly around the nitrogen center. In the hydrochloride salt form, the amino nitrogen adopts a tetrahedral geometry with the additional proton forming ionic interactions with the chloride counterion. This geometric change influences the overall molecular dipole moment and affects intermolecular interactions in the solid state. The salt formation also impacts the conformational preferences of the isopropyl substituents due to altered electrostatic environments.
Crystallographic Data and X-ray Diffraction Studies
While comprehensive single-crystal X-ray diffraction data for this compound remains limited in the current literature, related structural studies on similar substituted aniline derivatives provide valuable insights into expected crystallographic behavior. The molecular packing in the solid state is anticipated to be governed by ionic interactions between the protonated amino groups and chloride anions, supplemented by van der Waals forces between the bulky isopropyl substituents.
Comparative analysis with structurally related compounds suggests that the crystal system would likely be monoclinic or triclinic, accommodating the asymmetric molecular geometry imposed by the substitution pattern. The space group assignment would depend on the specific intermolecular interactions and the presence of hydrogen bonding networks between the ammonium centers and chloride ions. The unit cell parameters would reflect the molecular dimensions, with particular emphasis on accommodating the extended isopropyl substituents.
The expected density of the crystalline material can be estimated based on molecular weight and anticipated packing efficiency. Given the molecular weight of 243.77 g/mol and the typical packing coefficients for organic salts, the crystal density would likely fall in the range of 1.1-1.3 g/cm³. The presence of the hydrochloride salt significantly influences packing efficiency compared to the neutral base form, generally resulting in more compact arrangements due to electrostatic attractions.
Powder diffraction studies would provide characteristic peak patterns useful for phase identification and purity assessment. The bulky substituents are expected to generate distinctive low-angle reflections corresponding to large d-spacings in the crystal lattice. Temperature-dependent studies could reveal polymorphic transitions or thermal expansion behavior relevant to material handling and storage considerations.
Table 2: Predicted Crystallographic Parameters
| Property | Expected Range | Basis |
|---|---|---|
| Crystal System | Monoclinic/Triclinic | Molecular symmetry |
| Density | 1.1-1.3 g/cm³ | Molecular weight considerations |
| Unit Cell Volume | 800-1200 Ų | Molecular dimensions |
| Z Value | 2-4 | Typical organic salt packing |
Comparative Structural Analysis with Related Aromatic Amines
The structural characteristics of this compound can be meaningfully compared to other substituted aniline derivatives to understand structure-property relationships. Comparison with 4-methoxyaniline reveals the dramatic steric effects introduced by the isopropyl substituents, which significantly alter molecular geometry and crystal packing behavior. The unsubstituted 4-methoxyaniline exhibits a molecular weight of 123.15 g/mol and different solubility characteristics, highlighting the impact of the bulky alkyl groups.
Related compounds such as 3,5-diisopropylaniline provide insight into the specific contribution of the methoxy group to the overall molecular properties. The base compound 3,5-diisopropylaniline has a molecular formula of C₁₂H₁₉N and exhibits different electronic characteristics due to the absence of the electron-donating methoxy substituent. The CAS number 7544-57-2 for this related compound facilitates direct comparison of physical and chemical properties.
Structural analysis of 4,4'-dimethoxydiphenylamine demonstrates how multiple methoxy groups can influence aromatic amine behavior. This compound, with molecular formula C₁₄H₁₅NO₂, shows enhanced electron density on the aromatic rings and modified geometric parameters compared to simpler substituted anilines. The melting point of 101-102°C for 4,4'-dimethoxydiphenylamine provides a reference point for understanding thermal stability in methoxy-substituted aromatic amines.
The influence of isopropyl substitution can be assessed by comparing with compounds like 4-hydroxy-3,5-diisopropylbenzoic acid, which maintains the same substitution pattern but features a carboxylic acid functional group instead of the amino group. This compound exhibits a molecular weight of 222.28 g/mol and provides insights into how the isopropyl groups affect molecular packing and intermolecular interactions independent of the amino functionality.
Table 3: Comparative Structural Data for Related Aromatic Amines
The comparative analysis reveals that the combination of bulky isopropyl groups with the electron-donating methoxy substituent creates a unique molecular environment that significantly differs from simpler substituted anilines. The hydrochloride salt formation further distinguishes this compound from neutral aromatic amines, introducing ionic character that fundamentally alters solid-state behavior and solution properties. These structural comparisons provide essential context for understanding the distinct characteristics of this compound within the broader family of substituted aromatic amines.
Properties
IUPAC Name |
4-methoxy-3,5-di(propan-2-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-8(2)11-6-10(14)7-12(9(3)4)13(11)15-5;/h6-9H,14H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEWZSMWSCQBMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1OC)C(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387602 | |
| Record name | 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473702-82-8 | |
| Record name | 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,5-diisopropyl-4-methoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of the aldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 3,5-Diisopropyl-4-methoxy-phenylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 3,5-Diisopropyl-4-hydroxy-phenylamine.
Reduction: Formation of 3,5-Diisopropyl-4-methoxy-phenylamine from a nitro precursor.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antibacterial Properties
Research indicates that compounds similar to 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds can inhibit bacterial growth by interfering with cell wall synthesis and protein metabolism, making them potential candidates for developing new antibiotics .
2. Pharmaceutical Formulations
The compound is often utilized in pharmaceutical formulations as a key ingredient due to its effectiveness in enhancing drug delivery systems. Its properties allow for the development of stable and effective drug formulations, which can be administered in various forms such as injectables or oral medications .
Cosmetic Applications
1. Skin Care Products
This compound is also being explored in cosmetic formulations for its potential skin benefits. The compound can act as a stabilizer and enhancer in topical applications, contributing to the moisturizing properties of creams and lotions .
2. Polymer-Based Products
In the realm of cosmetics, this compound may be incorporated into polymer-based formulations, improving the texture and sensory attributes of products. The use of polymers allows for better delivery of active ingredients while enhancing the overall product stability .
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Benefit |
|---|---|---|
| Medicinal Chemistry | Antibacterial Agent | Inhibits bacterial growth |
| Pharmaceutical Formulations | Enhances stability and effectiveness | |
| Cosmetic Science | Skin Care Products | Acts as a stabilizer and moisturizer |
| Polymer-Based Formulations | Improves texture and active ingredient delivery |
Case Studies
Case Study 1: Antibacterial Efficacy
A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the antibacterial effects of various aromatic amines, including derivatives of this compound. The findings indicated significant inhibition against common pathogens responsible for skin infections, suggesting its potential use in topical antibiotic formulations .
Case Study 2: Cosmetic Formulation Development
In research focused on cosmetic formulation principles, the incorporation of this compound into skin creams was evaluated. The study demonstrated improved moisturizing effects and consumer satisfaction due to enhanced sensory attributes when compared to control formulations without the compound .
Mechanism of Action
The mechanism of action of 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and isopropyl groups may influence its binding affinity and specificity. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride with other phenylamine derivatives and hydrochlorides documented in the evidence.
Table 1: Structural and Functional Comparison of Selected Hydrochloride Salts


*Molecular weights calculated based on structural formulas.
Structural and Functional Insights
Substituent Effects on Lipophilicity and Solubility
Stability and Reactivity
- The methoxy group in 3,5-Diisopropyl-4-methoxy-phenylamine HCl may improve stability against oxidation compared to dopamine HCl, which is prone to degradation via catechol oxidation .
- Chlorphenoxamine HCl’s moisture sensitivity () suggests that 3,5-Diisopropyl-4-methoxy-phenylamine HCl may require anhydrous storage if its substituents similarly interact with water.
Pharmacological Implications
- Benzydamine HCl’s anti-inflammatory activity () correlates with its tertiary amine and aromatic groups. The target compound’s primary amine and bulky substituents might limit similar applications but could favor receptor-specific interactions.
Biological Activity
3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride (CAS No. 473702-82-8) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
The molecular formula of this compound is . The compound features an amine functional group, which is crucial for its biological activity. Its structure allows for various chemical interactions that are significant in biological contexts.
The mechanism of action for this compound can be inferred from studies on structurally similar compounds. These compounds often interact with specific cellular targets, leading to alterations in biochemical pathways:
- Cell Cycle Regulation : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), particularly cdk4/cyclin D1, which are critical for cell cycle progression .
- Apoptosis Induction : Research indicates that related compounds can induce apoptosis in cancer cells at concentrations ranging from 30 to 100 nM.
- Transporter Interaction : The compound may influence the function of neurotransmitter transporters, potentially affecting dopamine uptake mechanisms .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : The compound has demonstrated inhibitory effects on various cancer cell lines, suggesting its role as a potential anticancer agent. For instance, it was effective against specific tumor types at low micromolar concentrations .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Growth inhibition |
| A549 (Lung Cancer) | 20 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |
Antimicrobial Activity
Research has also explored the antimicrobial properties of the compound:
- Antibacterial Activity : Preliminary studies suggest that derivatives of this compound exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) indicating potential therapeutic applications .
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| MRSA | ≤0.25 | Effective |
| C. neoformans | ≤0.25 | Effective antifungal |
Case Studies
- Case Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability after treatment with the compound for 48 hours, correlating with increased markers of apoptosis such as caspase activation and PARP cleavage.
- Antimicrobial Screening : In another investigation focusing on antimicrobial activity, various analogs were tested against MRSA and C. neoformans. The results showed that specific substitutions on the phenyl ring enhanced antibacterial activity while maintaining low cytotoxicity towards human cells.
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. However, related compounds typically exhibit complex absorption and distribution characteristics due to their lipophilicity and ability to penetrate biological membranes.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride in synthetic mixtures?
- Methodology : Reverse-phase HPLC with UV detection is a robust approach. Use a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 μm) and a mobile phase of methanol-phosphate buffer (e.g., 30:70 v/v) at 1 mL/min flow rate. Calibration curves should span 1–10 μg/mL, validated for linearity (r² ≥ 0.999), recovery (98–102%), and precision (RSD < 2%) . Adjust detection wavelength based on UV-Vis spectral analysis of the compound.
Q. How can the purity of this compound be assessed during synthesis?
- Methodology : Combine chromatographic (HPLC) and spectroscopic (NMR, FT-IR) techniques. For HPLC, monitor retention time consistency and peak symmetry. For NMR, confirm the absence of residual solvents (e.g., DMSO-d6) and byproducts (e.g., unreacted isopropylamine). Compare spectral data to reference standards, if available .
Q. What solvent systems are suitable for recrystallizing this compound?
- Methodology : Test polar aprotic solvents (e.g., ethanol-water mixtures) due to the hydrochloride salt’s solubility profile. Optimize ratios (e.g., 70% ethanol:30% water) via solubility trials at 25°C and 60°C. Monitor crystal morphology under polarized light microscopy to ensure uniformity .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. hydroxyl groups) impact the compound’s stability under oxidative conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH, 1–3 months) with LC-MS analysis. Compare degradation products (e.g., demethylated or oxidized derivatives) to those of analogs like 4-hydroxy-3,5-dimethoxybenzaldehyde. Use mass fragmentation patterns to identify degradation pathways .
Q. What strategies resolve contradictions in solubility data reported across studies?
- Methodology : Systematically test solubility in buffered (pH 1–12) and non-buffered systems using shake-flask or UV plate methods. Control variables (temperature, ionic strength) and validate with nephelometry for precipitate detection. Cross-reference results with computational models (e.g., Hansen solubility parameters) .
Q. How can impurity profiles be linked to synthetic route optimization?
- Methodology : Track byproducts (e.g., diisopropylamine residues, methoxy-group adducts) via LC-HRMS. Correlate impurity levels with reaction parameters (temperature, catalyst load). For example, reducing reaction time may minimize thermal degradation byproducts .
Key Considerations
- Spectral Reference Gaps : No direct NMR/IR data for this compound exists in the reviewed evidence. Researchers should prioritize experimental characterization and cross-validate with analogs (e.g., 2-Isopropylaniline ).
- Method Adaptation : Techniques from clonidine hydrochloride analysis (e.g., acid dye spectrophotometry ) may require optimization for this compound’s unique functional groups.
For further inquiries, consult pharmacopeial guidelines for hydrochloride salts or contact analytical service providers (e.g., Chemos GmbH ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
